Vanadium(IV) oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

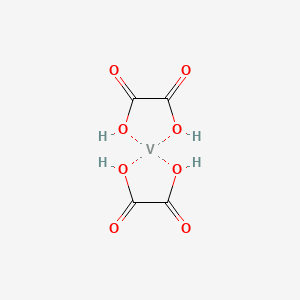

Oxalic acid, vanadium salt is a compound formed by the interaction of oxalic acid and vanadium. Vanadium is a transition metal known for its various oxidation states and catalytic properties . The combination of these two compounds results in a unique complex that has significant applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxalic acid can be synthesized by the oxidation of carbohydrates such as sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The reaction conditions typically involve heating the mixture to facilitate the oxidation process.

Vanadium salts can be prepared by reacting vanadium pentoxide with oxalic acid in an aqueous solution. The reduction of vanadium (V) to vanadium (IV) by oxalate in acidic media proceeds at 50°C via two parallel pathways that involve activated states of compositions {VO2+; 2H+; 2C2O42−} and {VO2+; 2H+; 3C2O42−} .

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The process can also involve heating sodium formate in the presence of an alkali catalyst or by fermentation of sugar solutions in the presence of certain molds .

Análisis De Reacciones Químicas

Types of Reactions

Oxalic acid, vanadium salt undergoes various types of chemical reactions, including:

Reduction: Vanadium (V) can be reduced to vanadium (IV) by oxalic acid in acidic media.

Oxidation: Oxalic acid can be oxidized to carbon dioxide and water in the presence of strong oxidizing agents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, air.

Reducing Agents: Oxalic acid.

Catalysts: Vanadium pentoxide.

Major Products Formed

Reduction: Vanadium (IV) oxalate.

Oxidation: Carbon dioxide and water.

Aplicaciones Científicas De Investigación

Oxalic acid, vanadium salt has several scientific research applications, including:

Chemistry: Used as a reducing agent and in the synthesis of various vanadium complexes.

Biology: Studied for its role in the metabolism of fungi and bacteria.

Medicine: Investigated for its potential use in the treatment of vanadium toxicity and other medical conditions.

Industry: Used in wastewater treatment to reduce vanadium pollution.

Mecanismo De Acción

The reduction of vanadium (V) to vanadium (IV) by oxalate in acidic media involves two parallel pathways that result in an apparent change in the partial order on oxalate as its concentration increases . The best explanation for these results assumes outer sphere electron transfer as the rate-determining step in both pathways, without the formation of vanadium (III) .

Comparación Con Compuestos Similares

Similar Compounds

- Oxalyl chloride

- Disodium oxalate

- Calcium oxalate

- Phenyl oxalate ester

Uniqueness

Oxalic acid, vanadium salt is unique due to its ability to reduce vanadium (V) to vanadium (IV) in acidic media, which is not commonly observed with other oxalate compounds . This property makes it particularly useful in applications involving vanadium reduction and wastewater treatment .

Propiedades

Fórmula molecular |

C4H4O8V |

|---|---|

Peso molecular |

231.01 g/mol |

Nombre IUPAC |

oxalic acid;vanadium |

InChI |

InChI=1S/2C2H2O4.V/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |

Clave InChI |

VOUFRPQHQLEEKS-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[V] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)